molecular formula C11H11Cl2NO2 B8635154 2,6-Dichloro-4-morpholin-4-YL-benzaldehyde

2,6-Dichloro-4-morpholin-4-YL-benzaldehyde

Cat. No.: B8635154
M. Wt: 260.11 g/mol
InChI Key: OFTAEHKHYRRGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-4-morpholin-4-YL-benzaldehyde is a useful research compound. Its molecular formula is C11H11Cl2NO2 and its molecular weight is 260.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11Cl2NO2

Molecular Weight

260.11 g/mol

IUPAC Name

2,6-dichloro-4-morpholin-4-ylbenzaldehyde

InChI

InChI=1S/C11H11Cl2NO2/c12-10-5-8(6-11(13)9(10)7-15)14-1-3-16-4-2-14/h5-7H,1-4H2

InChI Key

OFTAEHKHYRRGRC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(C(=C2)Cl)C=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Add sec-BuLi (1.4M in cyclohexane, 5.44 mL) in a dropwise manner to a solution of 4-(3,5-Dichloro-phenyl)-morpholine (Tetrahedron (2001), 57(36), 7657-7664, 1.60 g, 6.93 mmol) in dry THF (20 mL) under N2 at −78° C. Allow to stir for 30 min. Slowly add DMF (2.68 mL, 34.7 mmol) to the cold solution. Upon disappearance of the starting material by TLC, warm the reaction to 0° C. Quench the reaction by addition of H2O (15 mL) and extract the mixture with EtOAc (150 mL). Dry the organic phase over Na2SO4 and evaporate the solvent. Triturate the resulting solid with Et2O to yield the title compound. Evaporate the filtrate to yield another crop of the title compound as a yellow solid: 1H NMR (400 MHz, ACETONITRILE-d3) δ ppm 3.46-3.54 (m, 4H) 3.85-3.93 (m, 4H) 7.06 (s, 2H) 10.44 (s, 1H); MS (m/z) 260.0 (M+1).
Quantity
5.44 mL
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reactant
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1.6 g
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reactant
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20 mL
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solvent
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2.68 mL
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15 mL
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Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of to a solution of 4-(3,5-dichlorophenyl)-morpholine (1.60 g, 6.93 mmol) in dry THF (20 mL) under N2 at −78° C. was added dropwise sec-BuLi (1.4M in cyclohexane, 5.44 mL). The solution was allow to stir for 30 min then DMF (2.68 mL, 34.7 mmol) was slowly added to the. Upon disappearance of the starting material by TLC, the reaction was warmed to 0° C. then was quench by addition of H2O (15 mL). The mixture was extracted with EtOAc (150 mL), the organic phase was dried over Na2SO4 and the solvent was evaporate under reduced pressure. The resulting solid was triturated with Et2O to yield 2,6-dichloro-4-morpholin-4-yl-benzaldehyde as an off white solid. 1H NMR (400 MHz, Acetonitrile-d3): δ 10.44 (s, 1H), 7.06 (s, 2H), 3.85-3.93 (m, 4H), 3.46-3.54 (m, 4H). MS (m/z) 260.0 (M+1).
Quantity
1.6 g
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reactant
Reaction Step One
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5.44 mL
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reactant
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20 mL
Type
solvent
Reaction Step One
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Quantity
2.68 mL
Type
reactant
Reaction Step Two

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